molecular formula C13H12BrNO2S B1432447 Ethyl 2-(4-bromobenzyl)-1,3-thiazole-4-carboxylate CAS No. 1207175-67-4

Ethyl 2-(4-bromobenzyl)-1,3-thiazole-4-carboxylate

Cat. No.: B1432447
CAS No.: 1207175-67-4
M. Wt: 326.21 g/mol
InChI Key: DUGFDLOSJSGBAZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromobenzyl)-1,3-thiazole-4-carboxylate is a chemical compound with the CAS Number: 1207175-67-4 . It has a molecular weight of 327.22 and its IUPAC name is ethyl 2-(4-bromobenzyl)-1H-1lambda3-thiazole-4-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13BrNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-3-5-10(14)6-4-9/h3-6,8,18H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 327.22 . It should be stored at a temperature between 28 C .

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-(4-bromobenzyl)-1,3-thiazole-4-carboxylate and related compounds have been synthesized and characterized using various spectroscopic techniques. A study by Haroon et al. (2019) involved the synthesis and characterization of such compounds, providing insights into their molecular structure and properties using techniques like SC-XRD, NMR, FT-IR, UV–Vis, and DFT methods (Haroon et al., 2019).

Nonlinear Optical (NLO) Properties

These compounds exhibit significant nonlinear optical (NLO) characteristics. Haroon et al. (2019) also conducted a study indicating that such compounds possess notable NLO properties, potentially making them relevant for technological applications (Haroon et al., 2019).

Antimicrobial and Antioxidant Activities

This compound derivatives have been evaluated for their antimicrobial and antioxidant properties. A study by Haroon et al. (2021) revealed that certain derivatives showed promising antioxidant activities and potential as antimicrobial agents (Haroon et al., 2021).

Antiviral Docking Studies

These compounds have been subject to antiviral docking studies, indicating their potential therapeutic applications. In particular, Haroon et al. (2021) identified compounds within this class that showed good binding affinities and inhibition constants for Mpro protein of SARS-CoV-2 (Haroon et al., 2021).

Synthesis Methodologies

Studies have also focused on the synthesis methodologies of these compounds. For instance, Zhou Zhuo-qiang (2009) discussed an improved method for synthesizing related thiazole-carboxylate compounds, highlighting the significance of methodological advancements in this area (Zhou Zhuo-qiang, 2009).

Properties

IUPAC Name

ethyl 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGFDLOSJSGBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701212308
Record name Ethyl 2-[(4-bromophenyl)methyl]-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207175-67-4
Record name Ethyl 2-[(4-bromophenyl)methyl]-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207175-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(4-bromophenyl)methyl]-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(4-bromobenzyl)-1,3-thiazole-4-carboxylate
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Ethyl 2-(4-bromobenzyl)-1,3-thiazole-4-carboxylate
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Ethyl 2-(4-bromobenzyl)-1,3-thiazole-4-carboxylate
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Ethyl 2-(4-bromobenzyl)-1,3-thiazole-4-carboxylate
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Ethyl 2-(4-bromobenzyl)-1,3-thiazole-4-carboxylate
Reactant of Route 6
Ethyl 2-(4-bromobenzyl)-1,3-thiazole-4-carboxylate

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